molecular formula C17H17ClN4O B11039426 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11039426
M. Wt: 328.8 g/mol
InChI Key: XVEOYSIDSMOYHX-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H17ClN4O and its molecular weight is 328.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H17ClN4O/c1-10-7-11(2)20-17(19-10)22-16(23)15(12(3)21-22)9-13-5-4-6-14(18)8-13/h4-8,15H,9H2,1-3H3

InChI Key

XVEOYSIDSMOYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Biological Activity

The compound 4-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex heterocyclic molecule that integrates pyrazole and pyrimidine moieties. Its molecular formula is C13H13ClN5C_{13}H_{13}ClN_5 with a molecular weight of approximately 310.19 g/mol. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Research indicates that compounds containing both pyrazole and pyrimidine structures exhibit diverse biological activities, including:

  • Anticancer Activity: The compound may exert its effects by inhibiting specific enzymes involved in cell proliferation or by interfering with cellular signaling pathways.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: The inhibition of pro-inflammatory mediators may be another mechanism through which this compound exerts its biological activity.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the chlorobenzyl group and the methyl substituents on the pyrimidine ring enhance its lipophilicity and potentially improve its binding affinity to biological targets.

Compound NameStructureUnique Features
5-Methylpyrazole5-MethylpyrazoleSimpler structure; lacks pyrimidine ring
4-Chlorobenzylpyrazole4-ChlorobenzylpyrazoleSimilar chlorobenzyl group; no pyrimidine
6-Methylpyrimidinone6-MethylpyrimidinoneContains only pyrimidine; no pyrazole

Anticancer Studies

A study focusing on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, compounds with a similar structure showed IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer potential.

Antimicrobial Activity

Research has shown that derivatives of pyrazole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the chlorobenzyl group can enhance antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may reduce inflammation by modulating cytokine production. Animal models treated with similar compounds exhibited decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory properties.

Synthesis and Purification Methods

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the Pyrazole Ring: This often involves cyclization reactions using appropriate precursors.
  • Pyrimidine Integration: The incorporation of the pyrimidine moiety can be achieved through nucleophilic substitution reactions.
  • Purification Techniques: Methods such as recrystallization or chromatography are employed to achieve high purity.

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